
Comparative Analysis of GRP-60367 and
Favipiravir Against Rabies Virus

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GRP-60367

Cat. No.: B7883838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-clinical performance of two

investigational antiviral compounds, GRP-60367 and favipiravir, against the rabies virus

(RABV). The information is compiled from published experimental data to assist researchers in

understanding their respective mechanisms of action, efficacy, and potential for further

development as anti-rabies therapeutics.

Executive Summary
GRP-60367 and favipiravir represent two distinct approaches to inhibiting rabies virus

replication. GRP-60367 is a first-in-class, highly potent, direct-acting entry inhibitor that

specifically targets the rabies virus glycoprotein (G protein). In contrast, favipiravir is a broad-

spectrum antiviral that inhibits the viral RNA-dependent RNA polymerase (RdRp), a key

enzyme in viral replication. While GRP-60367 has demonstrated nanomolar potency in vitro

with a high specificity index, favipiravir has been evaluated in both in vitro and in vivo models,

showing promise as a component of post-exposure prophylaxis (PEP). To date, no head-to-

head comparative studies have been published.

Data Presentation
The following tables summarize the available quantitative data for GRP-60367 and favipiravir

from various independent studies.
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Table 1: In Vitro Efficacy and Cytotoxicity

Compo
und

Target
Virus
Strain(s
)

Cell
Line(s)

EC50 /
IC50

Cytotoxi
city
(CC50)

Specific
ity
Index
(SI)

Referen
ce

GRP-

60367

RABV G

protein

(Entry)

RABV-

SAD-B19

Neuro-2a

(N2a)
0.27 µM >300 µM >1,111 [1]

rRABV-

CVS-N2c

Neuro-2a

(N2a)
2.63 µM >300 µM >114 [1]

recVSV-

ΔG-

eGFP-

GRABV

Not

Specified
5 nM

Not

Specified

Not

Specified
[2]

Multiple

strains

Various

host cells
2 - 52 nM >300 µM >100,000 [2][3][4]

Favipiravi

r

RNA-

depende

nt RNA

polymera

se

(RdRp)

Street

strain

(1088)

Neuro-2a

(N2a)
32.4 µM

Not

Specified

Not

Specified
[5][6]

Fixed

strain

(CVS)

Neuro-2a

(N2a)
44.3 µM

Not

Specified

Not

Specified
[5][6]

Rabies

virus

Murine

neurobla

stoma

Neuro-2a

5.1–7.0

µg/mL

Not

Specified

Not

Specified
[7]

Table 2: In Vivo Efficacy in Mouse Models
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Compound
Dosing
Regimen

Time of
Administration

Outcome Reference

Favipiravir
300 mg/kg/day

for 7 days (oral)

1 hour post-

inoculation

Significantly

improved

morbidity and

mortality

[5][6]

300 mg/kg/day

Commencing 1

hour post-

inoculation

Efficiently

suppressed viral

replication at the

inoculation site

and in the CNS

[8][9]

300 mg/kg/day

Commencing 2

days post-

inoculation

Did not inhibit

viral replication in

the CNS

[8][9]

600 or 900

mg/kg/day

Commencing 2

days post-

inoculation

Suppressed viral

replication in the

CNS

[8][9]

In combination

with rabies

vaccine

Post-exposure

Provided 100%

protection

against rabies-

related death

[10]

Experimental Protocols
In Vitro Antiviral Assays
GRP-60367 Efficacy Determination:

Cell Lines and Virus: Neuro-2a (N2a) cells were used for infection with recombinant rabies

virus strains, such as RABV-SAD-B19 and rRABV-CVS-N2c. A single-cycle RABV reporter

strain (RABV-ΔG-nanoLuc) pseudotyped with either RABV G or Vesicular Stomatitis Virus

(VSV) G was also utilized to assess entry inhibition.
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Assay Procedure: Cells were seeded in 96-well plates. The following day, cells were treated

with serial dilutions of GRP-60367 or vehicle control (DMSO). Subsequently, cells were

infected with the respective rabies virus strains.

Data Analysis: After a 24-hour incubation period, reporter gene activity (e.g., NanoLuc

luciferase) was measured. The half-maximal effective concentration (EC50) was calculated

using a four-parameter variable slope regression model. Cytotoxicity was assessed in

parallel by measuring cell metabolic activity in uninfected cells treated with the compound.

Favipiravir Efficacy Determination:

Cell Lines and Virus: Mouse neuroblastoma (Neuro-2a) cells were infected with either a

street RABV strain (1088) or a fixed laboratory strain (CVS).

Assay Procedure: Confluent cell monolayers were infected with the virus. After viral

adsorption, the inoculum was removed, and cells were cultured in medium containing

various concentrations of favipiravir.

Data Analysis: Viral titers in the culture supernatants were determined at specific time points

post-infection using a focus-forming unit assay. The half-maximal inhibitory concentration

(IC50) was calculated based on the reduction in viral titer compared to untreated controls.[5]

[6]

In Vivo Murine Model for Rabies Infection
Favipiravir Efficacy Study:

Animal Model: Four-week-old female ddY mice were used.

Virus Inoculation: Mice were inoculated intramuscularly in the left hindlimb with a lethal dose

of the street RABV strain 1088.

Drug Administration: Favipiravir was administered orally twice daily at specified doses (e.g.,

300 mg/kg/day) for a defined period (e.g., 7 days). Treatment was initiated at various time

points post-infection (e.g., 1 hour, 1 day, 2 days, or 4 days).
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Outcome Measures: The primary outcomes were morbidity (onset of clinical signs of rabies)

and mortality. In some studies, viral replication was monitored in vivo using bioluminescence

imaging with a recombinant RABV expressing luciferase.[8][9][11] Virus positivity in the brain

was also assessed.[6]
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Caption: Mechanism of action of GRP-60367, a rabies virus entry inhibitor.
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Caption: Mechanism of action of favipiravir against rabies virus replication.
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Caption: General experimental workflow for in vivo efficacy testing in a mouse model.
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Discussion
GRP-60367 is a highly potent and specific inhibitor of rabies virus entry.[3] Its mechanism of

action, targeting the viral G protein, is a direct-acting antiviral strategy. The nanomolar efficacy

observed in vitro and the very high specificity index suggest a favorable therapeutic window.[4]

However, a key consideration is that GRP-60367 has been shown to be effective against only a

subset of RABV strains.[3] Further research is needed to determine the breadth of its activity

against diverse field isolates of rabies virus. To date, in vivo efficacy data for GRP-60367 has

not been published.

Favipiravir acts as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase.[7] Its in

vitro potency against rabies virus is in the micromolar range, which is significantly lower than

that of GRP-60367.[5] However, favipiravir has demonstrated efficacy in in vivo mouse models

of rabies infection.[8][9] Studies have shown that early administration of favipiravir can

significantly improve survival rates.[5][6] Furthermore, its efficacy is dose-dependent, with

higher doses being required to suppress viral replication in the central nervous system,

particularly when treatment is delayed.[9] One of the significant findings is the potential for

favipiravir to be used in combination with the rabies vaccine as an alternative to rabies

immunoglobulin (RIG) in PEP, which could be particularly beneficial in resource-limited settings.

[10]

Conclusion
GRP-60367 and favipiravir both represent valuable avenues of research for the development of

anti-rabies therapeutics. GRP-60367's high in vitro potency and specific mechanism of action

make it an exciting candidate, though its spectrum of activity and in vivo efficacy remain to be

determined. Favipiravir, while less potent in vitro, has the advantage of demonstrated in vivo

efficacy and a potential role in enhancing current post-exposure prophylaxis strategies. Future

studies directly comparing these and other antiviral candidates in standardized in vitro and in

vivo models will be crucial for identifying the most promising therapeutic options for human

rabies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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